Moexiprilat is the active metabolite of Moexipril, a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [, , , ] Moexipril, a prodrug, is hydrolyzed in the liver to yield Moexiprilat, the pharmacologically active compound. [, , , ] Moexiprilat plays a significant role in scientific research as a potent ACE inhibitor, aiding in understanding cardiovascular physiology and potential therapeutic targets. [, ]
Moexiprilat acts as a competitive inhibitor of ACE. [, , ] By blocking the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor, Moexiprilat induces vasodilation. [, , ] This mechanism also prevents Angiotensin II-induced aldosterone secretion, promoting diuresis and natriuresis. [, ] Additionally, Moexiprilat may influence the accumulation of endothelium-derived kinins like bradykinin, contributing to its vasodilatory effects. [, ]
Moexiprilat's primary application in scientific research stems from its potent ACE inhibitory activity. [, , ] Key applications include:
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4